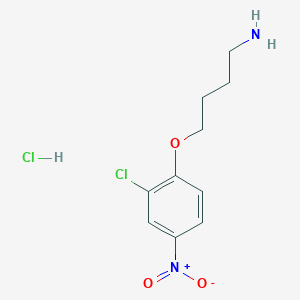
3-(Methylsulfanyl)pyridine-2-carboxylic acid
Overview
Description
“3-(Methylsulfanyl)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 53636-37-6. It has a molecular weight of 169.2 and its IUPAC name is 3-(methylthio)picolinic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate was obtained by the reaction of 2-mercaptopyridine-3-carboxylic acid with chloro-acetic acid .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO2S/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) . The structure of the compound has been determined by X-ray diffraction and density functional theory (DFT) calculation .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the sources, it’s worth noting that carboxylic acids can undergo a variety of reactions. For example, they can be converted to acid chlorides .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its melting point is between 158-160 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Molecular Studies
3-(Methylsulfanyl)pyridine-2-carboxylic acid, and its derivatives, play a significant role in chemical synthesis and molecular studies. For instance, the intramolecular cyclization of related compounds, like ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, involves the formation of a compound with a structure similar to this compound (Remizov, Pevzner, & Petrov, 2019). This showcases the compound's utility in complex chemical transformations.
Fluorescent Probes and Sensors
In the field of sensor technology, derivatives of this compound have been utilized to develop fluorescent probes. A notable example is the creation of a water-soluble and small molecular weight fluorescent probe for detecting Zn(2+) ions, based on a pyridine-pyridone skeleton incorporating a derivative of this compound (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011). This application highlights the compound's relevance in developing advanced sensing materials.
Pharmaceutical and Biochemical Applications
While excluding information related to drug use and dosage, it's notable that derivatives of this compound have potential applications in pharmaceutical and biochemical industries. For example, pyridine-3-carboxylic acid, a structurally related compound, is used in these industries, and its production can be intensified through various chemical processes (Kumar & Babu, 2009). This suggests potential uses of this compound in similar applications.
Material Science and Coordination Chemistry
In material science and coordination chemistry, this compound derivatives have been employed to study the interplay between spin-crossover and crystallographic phase changes in iron(II) complexes (Cook, Kulmaczewski, Barrett, & Halcrow, 2015). This demonstrates the compound's relevance in the exploration of advanced materials and coordination compounds.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
3-methylsulfanylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRLXBWYDYLQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494104 | |
| Record name | 3-(Methylsulfanyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-37-6 | |
| Record name | 3-(Methylsulfanyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















